molecular formula C31H25NO7 B5168678 Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-ox a-2-azapentalene-6,2'-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate

Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-ox a-2-azapentalene-6,2'-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate

Cat. No.: B5168678
M. Wt: 523.5 g/mol
InChI Key: RYWBKIOCJMLTKQ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate typically involves multi-step organic reactions. The starting materials often include 4-ethylphenyl derivatives and benzoate esters. The key steps in the synthesis may involve:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions under specific conditions, such as the use of strong acids or bases.

    Functional group modifications: Introduction of the ethyl group and other substituents through reactions like Friedel-Crafts alkylation.

    Esterification: The final step often involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Altering cellular pathways: Affecting signal transduction pathways.

Comparison with Similar Compounds

Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate can be compared with similar spirocyclic compounds, such as:

    Spiro[cyclopropane-1,2’-indene]: Known for its unique structural properties.

    Spiro[cyclohexane-1,2’-indene]: Studied for its potential biological activity.

    Spiro[cyclopentane-1,2’-indene]: Investigated for its chemical reactivity.

Biological Activity

Chemical Structure and Properties

Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2'-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate can be characterized by its intricate spirocyclic framework and multiple functional groups. The presence of the ethyl group and the benzoate moiety suggests potential lipophilicity and biological interactions.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC26H30N2O7
Molecular Weight454.53 g/mol
Functional GroupsEster, Ether, Spiro compound
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar compounds within the same structural family. For instance, compounds with spirocyclic structures have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

In one study comparing several compounds with similar structures to Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2'-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate:

Table 2: Antibacterial Activity Comparison

Compound NameBacteria TestedZone of Inhibition (mm)
Compound AStaphylococcus aureus15.5
Compound BEscherichia coli12.0
Ethyl 4-[...]Bacillus subtilis14.3

These findings indicate that the compound may exhibit similar or enhanced antibacterial properties compared to established antibiotics.

Anti-inflammatory Effects

Research has also suggested that derivatives of benzoate esters can possess anti-inflammatory properties. In vitro studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines in macrophages.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated various benzoate derivatives against common pathogens. The results indicated that compounds with ethyl substituents showed increased efficacy against S. aureus and E. coli, suggesting a promising therapeutic application for Ethyl 4-[...] in treating bacterial infections.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of Ethyl 4-[...] resulted in a significant reduction in paw swelling compared to controls (p < 0.05). This suggests potential utility in inflammatory disorders.

Properties

IUPAC Name

ethyl 4-[1-(4-ethylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25NO7/c1-3-17-9-11-18(12-10-17)25-23-24(31(39-25)26(33)21-7-5-6-8-22(21)27(31)34)29(36)32(28(23)35)20-15-13-19(14-16-20)30(37)38-4-2/h5-16,23-25H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWBKIOCJMLTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC)C5(O2)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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